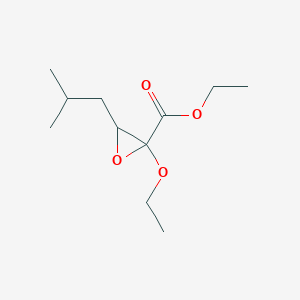
Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate, also known as EEMOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EEMOC is a type of oxirane or epoxide that contains a carboxylate group, which makes it a versatile compound for use in different research areas.
Wirkmechanismus
The mechanism of action of Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate is not well understood, but it is believed to act as a nucleophile in various chemical reactions, such as epoxidation and ring-opening reactions. Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has also been shown to exhibit significant antioxidant activity, which may be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemische Und Physiologische Effekte
Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has been shown to exhibit various biochemical and physiological effects, including antitumor, antifungal, and insecticidal activity. Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has also been shown to exhibit significant antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate in lab experiments is its versatility and ability to act as a chiral building block for the synthesis of various compounds. However, Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has some limitations, such as its potential toxicity and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields, such as medicine, agriculture, and materials science. Additionally, further studies are needed to determine the toxicity and safety of Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate for human use.
In conclusion, Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate is a versatile compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its unique structure and properties make it a valuable tool for the synthesis of various compounds and for the investigation of its potential biological activity. Further research is needed to fully understand the mechanism of action of Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate and to explore its potential applications in various fields.
Synthesemethoden
Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate can be synthesized using various methods, including the reaction of ethyl 2-ethoxyacetylacetate with 2-methylpropylmagnesium bromide followed by epoxidation with m-chloroperbenzoic acid. Another method involves the reaction of ethyl 2-ethoxyacetoacetate with 2-methylpropylamine followed by epoxidation with hydrogen peroxide and formic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications of Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate is in the field of organic synthesis, where it is used as a chiral building block for the synthesis of various compounds. Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has also been used in the synthesis of biologically active compounds, such as antitumor agents, antifungal agents, and insecticides.
Eigenschaften
CAS-Nummer |
145475-59-8 |
|---|---|
Produktname |
Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate |
Molekularformel |
C11H20O4 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O4/c1-5-13-10(12)11(14-6-2)9(15-11)7-8(3)4/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
QZQQSCBYBLISPJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(O1)CC(C)C)OCC |
Kanonische SMILES |
CCOC(=O)C1(C(O1)CC(C)C)OCC |
Synonyme |
Oxiranecarboxylic acid, 2-ethoxy-3-(2-methylpropyl)-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



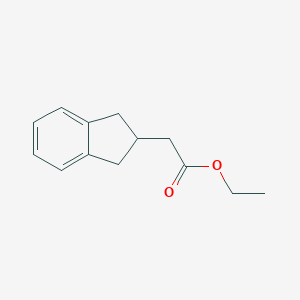
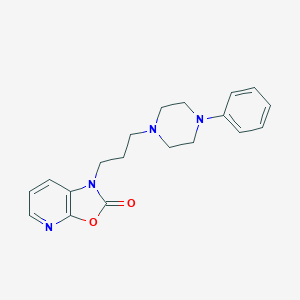
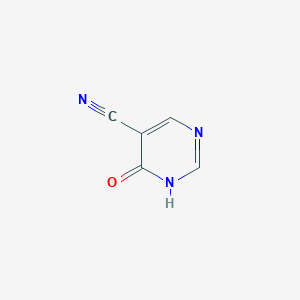
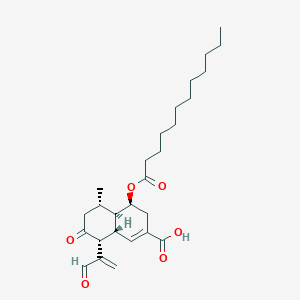
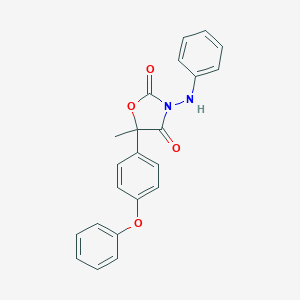
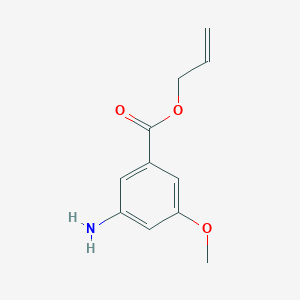
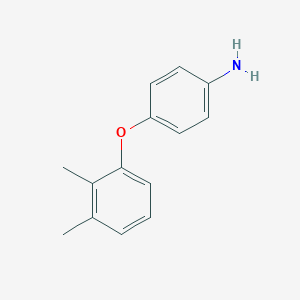
![8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B114324.png)
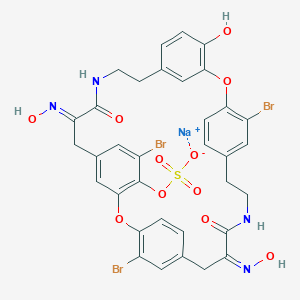
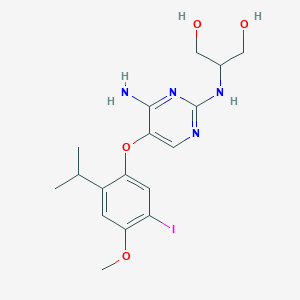
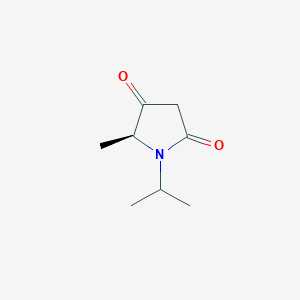
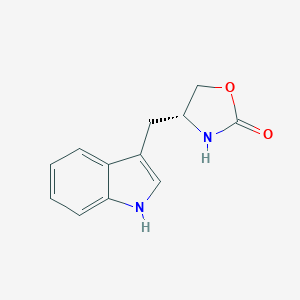
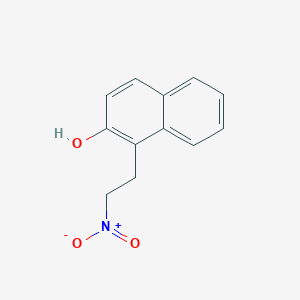
![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B114335.png)